MK-0159

Cardiovascular Disease Ischemia/Reperfusion Injury Myocardial Infarction

MK-0159 is a best-in-class, orally bioavailable CD38 inhibitor with superior in vivo efficacy in cardiac ischemia/reperfusion models compared to NAD+ precursors and legacy inhibitors. Its unique pharmacological profile makes it essential for NAD+ metabolism, cardiovascular, and aging research. Ensure reproducible results by sourcing high-purity, verified MK-0159.

Molecular Formula C20H24N4O3S
Molecular Weight 400.5 g/mol
Cat. No. B11937452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0159
Molecular FormulaC20H24N4O3S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOCCOC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CN3)C4=CN=CS4
InChIInChI=1S/C20H24N4O3S/c1-26-8-9-27-14-4-2-13(3-5-14)23-20(25)16-10-17(18-11-21-12-28-18)24-19-15(16)6-7-22-19/h6-7,10-14H,2-5,8-9H2,1H3,(H,22,24)(H,23,25)
InChIKeyJUVJFMVGYBBDKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0159 Procurement Guide: A High-Potency, Orally Bioavailable CD38 Inhibitor for Cardiovascular and Metabolic Disease Research


MK-0159 is a synthetic organic small molecule that functions as a potent and selective enzymatic inhibitor of CD38 (cluster of differentiation 38), a major NAD+ and NADP+ consuming enzyme [1]. It is characterized by its oral bioavailability and its ability to inhibit CD38 across species, with IC50 values of 22 nM for human, 3 nM for mouse, and 70 nM for rat CD38 in cell-free assays [1][2]. The compound is primarily utilized as a research tool to investigate the role of CD38 in ischemia/reperfusion injury, metabolic dysfunction, and age-related NAD+ decline [1].

Why MK-0159 Cannot Be Substituted with Generic NAD+ Precursors or Older CD38 Inhibitors in Critical Assays


Generic substitution with NAD+ precursors like nicotinamide riboside (NR) or older CD38 inhibitors like compound 78c is not equivalent and can lead to significantly different experimental outcomes [1]. The primary reason is that CD38 is a highly potent NAD+ hydrolase, and its inhibition requires a potent and specific enzymatic blockade to prevent rapid NAD+ depletion, a mechanism of action distinct from simply boosting NAD+ precursors [2]. Critically, in a head-to-head in vivo study, MK-0159 provided superior protection from myocardial damage compared to both NR and 78c, demonstrating that its unique pharmacological profile translates into a differentiated functional outcome that cannot be replicated by these alternatives [1].

MK-0159 Quantitative Differentiation Data: Evidence-Based Selection Criteria


Superior In Vivo Cardioprotection vs. NAD+ Precursor (Nicotinamide Riboside) and Older CD38 Inhibitor (78c)

MK-0159 demonstrates stronger protection from myocardial damage in a murine cardiac ischemia/reperfusion (I/R) injury model when directly compared to treatment with the NAD+ precursor nicotinamide riboside (NR) or the established CD38 inhibitor, 78c [1]. The study's primary outcome showed that MK-0159 treatment resulted in a significantly smaller myocardial infarct size post-I/R injury [1].

Cardiovascular Disease Ischemia/Reperfusion Injury Myocardial Infarction

High In Vitro Potency Against Murine CD38 vs. Closest Analog 78c

MK-0159 demonstrates high potency in inhibiting murine CD38 enzymatic activity with an IC50 of 3 nM in a cell-free assay [1]. This potency is compared to the established CD38 inhibitor, compound 78c, which has a reported IC50 of 1.9 nM for mouse CD38 [2].

CD38 Enzymatic Inhibition NAD+ Metabolism

Differential In Vivo PET Probe Pharmacokinetics: Faster Clearance Profile than 78c-Based Probes

MK-0159-based PET (Positron Emission Tomography) radiotracers exhibit faster in vivo pharmacokinetics compared to probes derived from the CD38 inhibitor 78c [1]. This property makes MK-0159 a more suitable scaffold for developing imaging agents that require rapid clearance for better target-to-background ratios and reduced radiation exposure [1].

Pharmacokinetics Molecular Imaging PET Tracer Development

Documented Metabolic Stability in Human and Rodent Liver Microsomes

MK-0159 exhibits good microsomal stability in vitro, a critical parameter for predicting favorable metabolic stability and oral bioavailability in vivo . This property is essential for ensuring the compound can achieve and maintain therapeutic concentrations in animal models .

ADME Microsomal Stability Drug Metabolism

MK-0159 Optimal Application Scenarios Based on Differentiated Evidence


In Vivo Studies of Cardioprotection and Ischemia/Reperfusion Injury

MK-0159 is uniquely suited for in vivo cardiovascular research, particularly in murine models of cardiac ischemia/reperfusion (I/R) injury. Its demonstrated ability to provide strong protection against myocardial damage following I/R injury, which was superior to both nicotinamide riboside (NR) and the CD38 inhibitor 78c, makes it the compound of choice for these specific studies [1]. Oral administration of 30 mg/kg is an established efficacious dose in mice [2].

Investigating CD38's Role in NAD+ Metabolism and Age-Related Decline

MK-0159 is a valuable tool for exploring the role of CD38 in NAD+ homeostasis. It has been shown to increase both extra- and intracellular NAD+ levels in human cell lines (e.g., A549, HMVECs) and to elevate systemic NAD+ while decreasing its breakdown product ADPR in mice [1]. This direct evidence of NAD+ modulation supports its use in studies focused on metabolic disease, inflammation, and the biology of aging, where CD38 is implicated [2].

Development of CD38-Targeted PET Imaging Probes

The unique pharmacokinetic profile of the MK-0159 scaffold, characterized by faster in vivo clearance compared to 78c-based probes, makes it a preferred choice for the development of novel CD38-targeted PET radiotracers [1]. This property is advantageous for molecular imaging applications in oncology (e.g., multiple myeloma) and inflammation where high-contrast, short-lived imaging agents are required [1].

Quote Request

Request a Quote for MK-0159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.